N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes:
- 1,3,4-thiadiazole ring: A five-membered aromatic ring with sulfur and nitrogen atoms, known for diverse biological activities such as antimicrobial, antifungal, and insecticidal properties .
- 4-Ethoxybenzamide moiety: A substituted benzamide group with an ethoxy substituent at the para position, which may enhance lipophilicity and influence receptor binding.
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-4-28-16-9-7-15(8-10-16)19(27)23-20-24-25-21(30-20)29-12-18(26)22-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUPIVXXOTMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable halogenated derivative of the 2,5-dimethylphenyl group reacts with the thiadiazole ring.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.
Ethoxybenzamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural and Functional Group Comparisons
Key Observations :
Comparison with Target Compound :
Physicochemical Properties
- Lipophilicity : The 4-ethoxybenzamide group increases logP compared to polar sulfamoyl derivatives (e.g., logP ~2.5 vs. ~1.8 for ), favoring membrane permeability.
- Solubility : The carbamoylmethyl sulfanyl linker may reduce aqueous solubility relative to methyl ester analogs (e.g., ), necessitating formulation optimization.
Crystallographic and Computational Insights
- Crystallography : SHELX software (widely used for small-molecule refinement ) could resolve the planar geometry of the thiadiazole core, as seen in similar structures .
- Docking Studies : Glide XP scoring () predicts enhanced binding affinity for the target compound in hydrophobic enclosures due to its ethoxy and dimethylphenyl groups.
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a thiadiazole ring and an ethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 396.55 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular metabolism and proliferation. For instance, it may interact with dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cell division .
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells by activating intrinsic signaling pathways. This is particularly relevant for its use in oncology.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity by disrupting DNA replication processes in microbial cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| DHFR Inhibition | Reduced cellular proliferation | |
| Induction of Apoptosis | Increased apoptosis in cancer cell lines | |
| Antimicrobial Activity | Inhibition of microbial growth |
Case Studies
Several studies have explored the effects of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to both apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Microbial Inhibition : A study evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. Results indicated a notable reduction in bacterial growth at sub-micromolar concentrations.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiadiazole ring and ethoxy group significantly impacted biological activity, highlighting the importance of these structural components for efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
